molecular formula C13H21NO4 B595716 6-Boc-6-Aza-spiro[3.4]octane-2-carboxylic acid CAS No. 1251002-42-2

6-Boc-6-Aza-spiro[3.4]octane-2-carboxylic acid

Cat. No.: B595716
CAS No.: 1251002-42-2
M. Wt: 255.314
InChI Key: QLUYLNWFJLLXOV-UHFFFAOYSA-N
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Description

6-Boc-6-Aza-spiro[3.4]octane-2-carboxylic acid is a heterocyclic compound with the molecular formula C13H21NO4. It is characterized by a spiro structure, which includes a nitrogen atom within the ring system. This compound is often used as a building block in organic synthesis and has applications in various fields of scientific research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Boc-6-Aza-spiro[3.4]octane-2-carboxylic acid typically involves the reaction of a suitable precursor with tert-butoxycarbonyl (Boc) protecting groups. One common method includes the cyclization of an appropriate amine with a carboxylic acid derivative under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, and a coupling agent, like dicyclohexylcarbodiimide (DCC), to facilitate the formation of the spiro structure .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This includes precise control of temperature, reaction time, and the use of high-purity reagents. The final product is often purified through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

6-Boc-6-Aza-spiro[3.4]octane-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols .

Scientific Research Applications

6-Boc-6-Aza-spiro[3.4]octane-2-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is employed in the study of enzyme inhibitors and receptor ligands.

    Medicine: It serves as a precursor in the development of drugs targeting various diseases, including cancer and neurological disorders.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-Boc-6-Aza-spiro[3.4]octane-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The spiro structure allows it to fit into binding sites with high specificity, modulating the activity of the target molecule. This interaction can lead to the inhibition or activation of biological pathways, depending on the nature of the target .

Comparison with Similar Compounds

Properties

IUPAC Name

6-[(2-methylpropan-2-yl)oxycarbonyl]-6-azaspiro[3.4]octane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO4/c1-12(2,3)18-11(17)14-5-4-13(8-14)6-9(7-13)10(15)16/h9H,4-8H2,1-3H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLUYLNWFJLLXOV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(C1)CC(C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1251002-42-2
Record name 6-[(tert-butoxy)carbonyl]-6-azaspiro[3.4]octane-2-carboxylic acid
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